molecular formula C13H18N4O2 B2566078 rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans CAS No. 2059915-21-6

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans

Cat. No.: B2566078
CAS No.: 2059915-21-6
M. Wt: 262.313
InChI Key: NRXNFRRZFYGJPJ-CABZTGNLSA-N
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Description

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans is a complex organic compound. It belongs to the family of piperidines and contains functional groups such as cyclopropyl, pyrazolyl, and carboxamide. These functional groups make the compound a potential candidate for various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans generally involves multiple steps. Starting materials typically include cyclopropylamine, 1-methyl-1H-pyrazole, and a piperidine derivative. The reaction conditions may involve various catalysts, solvents, and reagents such as palladium or platinum catalysts, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production may utilize flow chemistry techniques to ensure efficient and scalable synthesis. Continuous flow reactors can optimize reaction parameters and allow for better control of temperature and reaction time, enhancing yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically involving reagents like chromium trioxide or potassium permanganate.

  • Reduction: It can be reduced using agents like lithium aluminum hydride or hydrogen in the presence of a metal catalyst.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

  • Oxidation Reagents: Chromium trioxide, potassium permanganate.

  • Reduction Reagents: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution Reagents: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans has numerous applications in scientific research:

  • Chemistry: Used as a building block for synthesizing complex molecules.

  • Biology: Investigated for its potential biological activity.

  • Medicine: Studied for its pharmacological properties and potential therapeutic applications.

  • Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes or receptors. Its cyclopropyl and pyrazolyl groups play key roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application or biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-2-(1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide

  • 1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxamide

Uniqueness

What sets rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide, trans apart is its specific stereochemistry and combination of functional groups. This unique structure may result in distinct biological or chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-16-10(6-7-15-16)12-9(13(14)19)4-5-11(18)17(12)8-2-3-8/h6-9,12H,2-5H2,1H3,(H2,14,19)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXNFRRZFYGJPJ-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2[C@H](CCC(=O)N2C3CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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